
1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium is a complex organic compound that features a pyridinium core with a nitrophenylamino substituent
Métodos De Preparación
The synthesis of 1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium typically involves a multi-step process. One common synthetic route includes the reaction of 4-nitroaniline with an appropriate pyridinium precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities . The exact molecular pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor .
Comparación Con Compuestos Similares
1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium can be compared with other similar compounds such as:
Imidazole derivatives: These compounds also exhibit a range of biological activities and are used in various therapeutic applications.
Thiazole derivatives: Known for their antimicrobial and anticancer properties, thiazole derivatives share some similarities with the compound .
Pyrimidine derivatives: These compounds are widely studied for their pharmacological activities and are used in the development of drugs.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H12N3O3+ |
|---|---|
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-2-pyridin-1-ium-1-ylacetamide |
InChI |
InChI=1S/C13H11N3O3/c17-13(10-15-8-2-1-3-9-15)14-11-4-6-12(7-5-11)16(18)19/h1-9H,10H2/p+1 |
Clave InChI |
LPQWZLVYGAZMFN-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=[N+](C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


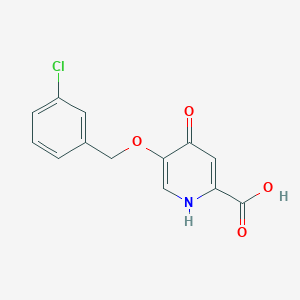

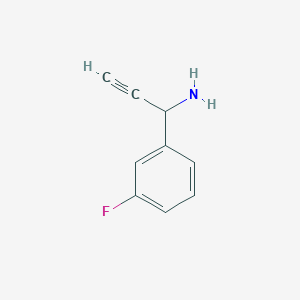
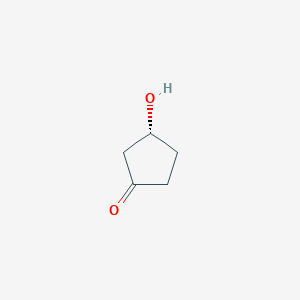
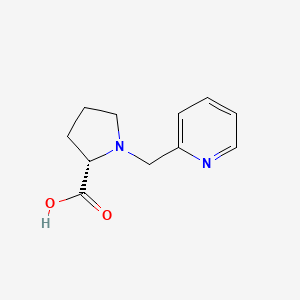
![2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003729.png)
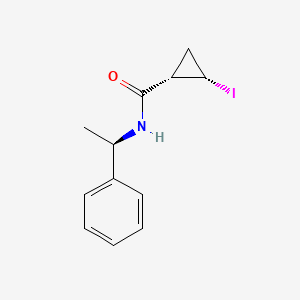
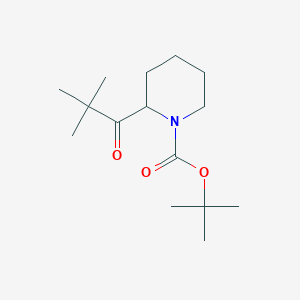

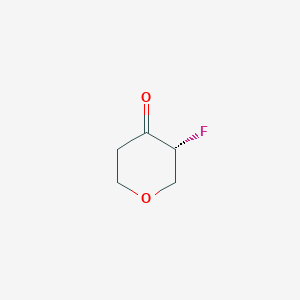
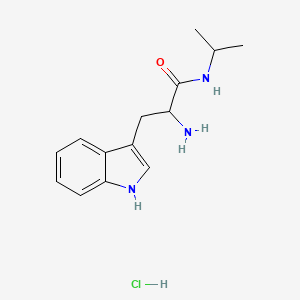
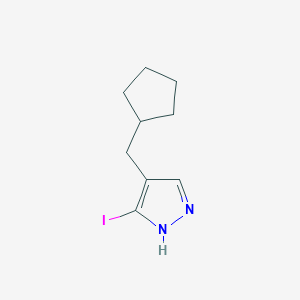
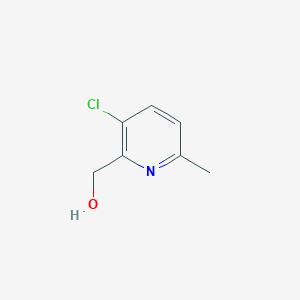
![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)
